N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide
Description
The compound N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-chlorophenyl group at position 2 and an ethyl-linked 3,4-dimethoxybenzamide moiety at position 4. The 3,4-dimethoxybenzamide group enhances solubility and electron-donating capacity, while the 4-chlorophenyl group contributes to lipophilicity and steric bulk .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S/c1-28-17-8-5-14(11-18(17)29-2)20(27)23-10-9-16-12-30-21-24-19(25-26(16)21)13-3-6-15(22)7-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUOONLAPHZIPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide typically involves multi-step reactions. One common method starts with the preparation of the thiazole ring, followed by the formation of the triazole ring. The final step involves the coupling of the thiazole-triazole intermediate with 3,4-dimethoxybenzamide under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions
The compound exhibits diverse reactivity due to its heterocyclic core and functional groups. Key reaction types include:
Oxidation
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Mechanism : Oxidation of sulfur or nitrogen centers in the thiazolo-triazole system using agents like hydrogen peroxide or potassium permanganate.
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Application : Generates sulfoxides or sulfones, which may alter bioavailability or target binding.
Reduction
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Mechanism : Reduction of amide or aromatic systems via lithium aluminum hydride or sodium borohydride.
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Outcome : Formation of amines or alcohols, potentially modifying pharmacokinetic profiles.
Nucleophilic Substitution
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Mechanism : Chlorine substitution in the 4-chlorophenyl group or ethoxy group replacement via SN2 reactions .
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Relevance : Enables structural diversification for medicinal chemistry applications.
Electrophilic Substitution
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Mechanism : Halogenation or acylation of aromatic rings using reagents like thionyl chloride or bromine.
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Impact : Enhances lipophilicity or introduces bioisosteric groups.
Reagents and Reaction Conditions
Major Products Formed
Research Findings
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Regioselectivity : Synthesis methods ensure regioselective formation of the triazolo-thiadiazine core, confirmed by NMR and X-ray crystallography .
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Microwave-Assisted Synthesis : Reduces reaction times while maintaining high yields (85–97%) via optimized solvent systems (e.g., ethanol with triethylamine) .
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Phase Transfer Catalysis : Enables efficient O-alkylation in biphasic systems (water-immiscible organic solvents) with phase transfer catalysts .
Biological Implications
The compound’s structural features (e.g., chlorophenyl group, sulfonamide moiety) suggest potential anticancer or antimicrobial activity. Substitution reactions may modulate these properties by altering:
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Lipophilicity : Critical for membrane permeability.
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Hydrogen bonding : Influences target binding affinity.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazolo[3,2-b][1,2,4]triazole structures exhibit significant anticancer properties. Studies have shown that N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide demonstrates cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
- Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of thiazolo[3,2-b][1,2,4]triazoles showed enhanced activity against breast cancer cells compared to other structural analogs.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Its structural components contribute to its ability to inhibit bacterial growth. Notably:
- In vitro Studies : Tests against Gram-positive and Gram-negative bacteria have shown promising results.
- Application : Potential use in developing new antibiotics or adjunct therapies for resistant bacterial strains.
Synthetic Applications
The synthesis of this compound involves several key steps:
- Formation of Thiazolo[3,2-b][1,2,4]triazole : This is typically achieved through cyclization reactions involving appropriate precursors.
- Alkylation : The introduction of the ethyl group is performed using alkylating agents under basic conditions.
- Amidation : The final step involves coupling with 3,4-dimethoxybenzoic acid to form the amide bond.
Comparative Analysis with Related Compounds
This compound can be compared with other similar compounds based on their structural features and biological activities:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-substituted thiazolo[3,2-b][1,2,4]triazoles | Varied substituents on rings | Anticancer | Diverse substituents lead to varied activities |
| 4-fluorophenyl derivatives | Similar phenolic substitution | Antimicrobial | Fluorine enhances lipophilicity |
| N-(substituted benzamides) | Benzamide core with various side chains | Antiviral | Specific substitutions confer unique properties |
Mechanism of Action
The mechanism of action of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Thiazolo[3,2-b][1,2,4]triazole Derivatives
highlights compounds with the same core but varying substituents:
- Compound 7b : 2-(4-Chlorophenyl)-6-(4-(trifluoromethyl)phenyl)thiazolo[3,2-b][1,2,4]triazole
- Substituents: 4-Trifluoromethylphenyl at position 5.
- Key Difference: The trifluoromethyl group increases electronegativity and metabolic stability compared to the ethyl-benzamide chain in the target compound.
- Melting Point: 160–162°C, higher than the target’s hypothetical range due to stronger van der Waals forces from the CF₃ group .
- Compound 8b: 2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole Substituents: 4-Methoxyphenyl at position 6.
Triazolo[3,4-b][1,3,4]thiadiazole Derivatives
- N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide ():
- Core: Triazolo-thiadiazole instead of thiazolo-triazole.
- Substituents: 2-Methylbenzamide.
- Key Difference: The thiadiazole ring introduces additional nitrogen atoms, altering electronic properties and solubility. The methyl group on benzamide reduces steric hindrance compared to the target’s dimethoxy substituents .
Substituent Effects on Physicochemical Properties
Biological Activity
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological profiles, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C21H19ClN4O2S
- Molecular Weight : 426.92 g/mol
- CAS Number : 894026-76-7
The compound features a thiazolo[3,2-b][1,2,4]triazole moiety linked to an ethyl group and a dimethoxybenzamide functional group. The presence of the 4-chlorophenyl group is significant for enhancing its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole structure exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 μg/mL |
| Escherichia coli | 0.25 - 16 μg/mL |
| Pseudomonas aeruginosa | 0.5 - 32 μg/mL |
These results suggest that the compound possesses potent antibacterial effects comparable to known antibiotics .
Antifungal Activity
The compound's potential as an antifungal agent has also been explored. The 1,2,4-triazole core is recognized for its broad antifungal activity. Studies have shown that derivatives of this compound can inhibit fungal growth effectively:
| Fungal Species | Activity |
|---|---|
| Candida albicans | Effective at low concentrations |
| Aspergillus niger | Significant inhibition observed |
The structure-activity relationship indicates that modifications to the thiazole and triazole rings can enhance antifungal potency .
Anticancer Activity
Emerging research highlights the anticancer potential of this compound. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 12 |
The presence of electronegative substituents like chlorine is crucial for enhancing antiproliferative activity .
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.
- DNA Interaction : It may intercalate with DNA or inhibit topoisomerases, disrupting replication in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in microbial and cancer cells.
Q & A
Basic: What are the established synthetic pathways for this compound, and what key reaction conditions influence yield?
The synthesis involves multi-step reactions, typically starting with the formation of the thiazolo[3,2-b][1,2,4]triazole core. A common approach is cyclocondensation of 4-amino-triazole derivatives with α-haloketones or α-haloesters under reflux in ethanol with glacial acetic acid as a catalyst . For example, describes a similar synthesis where 4-amino-triazole reacts with substituted benzaldehyde under reflux (4–6 hours), followed by solvent evaporation and filtration. Post-synthetic modifications, such as amidation with 3,4-dimethoxybenzoyl chloride, require controlled conditions (e.g., pyridine as a base, room temperature stirring) to avoid side reactions . Critical parameters include stoichiometric ratios, solvent choice, and reaction time. Optimization via Design of Experiments (DoE) can systematically evaluate factors like catalyst loading to enhance yield and purity .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing structural integrity?
- NMR Spectroscopy : 1H and 13C NMR confirm proton environments and carbon frameworks, particularly verifying integration of the thiazolo-triazole ring and substituents .
- X-ray Crystallography : Provides unambiguous structural confirmation. highlights intermolecular hydrogen bonds (N–H⋯N) and packing motifs critical for stability .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight.
- HPLC : Ensures purity (>95%) for pharmacological reproducibility.
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies polymorphs, which impact solubility and bioavailability .
Basic: How should researchers design experiments to evaluate antimicrobial activity?
- Initial Screening : Follow CLSI guidelines using bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans).
- MIC Assays : Use Mueller-Hinton broth with serial dilutions (0.5–128 µg/mL) to determine potency .
- Comparative Studies : Test against structurally similar compounds (e.g., ’s thiazole derivatives) to identify activity determinants.
- Cytotoxicity Screening : MTT assays on mammalian cells (e.g., HEK293) establish selectivity indices .
Advanced: What strategies resolve contradictions in pharmacological profiles across studies?
Discrepancies may arise from assay conditions (pH, inoculum size) or compound purity. Researchers should:
- Verify Identity/Purity : Use NMR, LC-MS, and HPLC .
- Standardize Protocols : Replicate under CLSI conditions with internal controls (e.g., ciprofloxacin).
- Meta-Analysis : Tools like RevMan identify confounding variables (e.g., strain-specific resistance).
- Pharmacokinetic Studies : Assess plasma protein binding and metabolic stability to explain in vitro-in vivo discordance .
Advanced: How to conduct SAR studies to optimize bioactivity?
- Library Design : Modify substituents on the benzamide (e.g., methoxy groups) or thiazolo-triazole (e.g., chloro vs. fluoro) .
- Parallel Screening : Test analogs against targets (e.g., kinase inhibition) to correlate structure with potency .
- Computational Modeling : Docking (AutoDock) predicts binding modes; QSAR models quantify substituent effects .
- ADMET Profiling : Prioritize leads with improved solubility (shake-flask method) and metabolic stability (microsomal assays) .
Advanced: What methodologies elucidate the compound’s mechanism of action?
- Target Identification : Affinity chromatography with compound-conjugated beads isolates binding proteins for MS identification .
- Enzyme Assays : Measure inhibition kinetics (IC50, Ki) using recombinant enzymes (e.g., bacterial topoisomerases) .
- Transcriptomics/Proteomics : RNA-seq and LC-MS/MS reveal expression changes in treated cells .
- Co-crystallization : Resolve structures with target proteins (e.g., DHFR) to guide optimization .
- Resistance Studies : Serial passage under sub-MIC concentrations identifies mutation hotspots via whole-genome sequencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
